molecular formula C12H18N2O2S B6539951 N-(2-methylpropyl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060307-79-0

N-(2-methylpropyl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539951
CAS No.: 1060307-79-0
M. Wt: 254.35 g/mol
InChI Key: FZSBSMFZHTYOKE-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is an organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an ethanediamide backbone. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as piperazinyl quinolone antibacterials, have been found to have promising antibacterial properties .

Mode of Action

It’s worth noting that the n-[2-(thiophen-3-yl)ethyl] group attached to the piperazine ring has been identified as a promising substituent for piperazinyl quinolone antibacterials . This suggests that the compound may interact with its targets through a similar mechanism, potentially disrupting bacterial processes and leading to their death.

Result of Action

Compounds with similar structures have been found to enhance photoinduced electron transfer , suggesting potential applications in energy production or other processes involving electron transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-N’-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpropylamine and 2-(thiophen-3-yl)ethylamine.

    Condensation Reaction: These amines undergo a condensation reaction with ethanedioyl dichloride (oxalyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon gas, to prevent moisture from interfering with the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-(2-methylpropyl)-N’-[2-(thiophen-3-yl)ethyl]ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-methylpropyl)-N’-[2-(thiophen-3-yl)ethyl]ethanediamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-N’-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethanediamide backbone can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced ethanediamide derivatives.

    Substitution: Substituted ethanediamide derivatives.

Scientific Research Applications

N-(2-methylpropyl)-N’-[2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-N’-[2-(thiophen-2-yl)ethyl]ethanediamide
  • N-(2-methylpropyl)-N’-[2-(furan-3-yl)ethyl]ethanediamide
  • N-(2-methylpropyl)-N’-[2-(pyridin-3-yl)ethyl]ethanediamide

Uniqueness

N-(2-methylpropyl)-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N'-(2-methylpropyl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-9(2)7-14-12(16)11(15)13-5-3-10-4-6-17-8-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSBSMFZHTYOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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